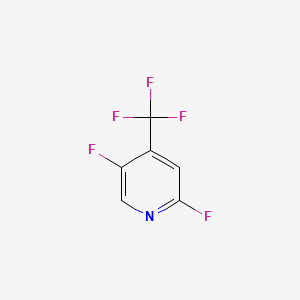
Clavulanic acid impurity F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Clavulanic acid impurity F is one of the related substances found in potassium clavulanate, a compound widely used in combination with beta-lactam antibiotics to counteract bacterial resistance. Clavulanic acid itself is a beta-lactamase inhibitor produced by the microorganism Streptomyces clavuligerus. Impurity F is formed as a byproduct during the production and purification processes of clavulanic acid .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of clavulanic acid impurity F involves the catabolism of clavulanic acid under acidic or alkaline conditions. During the production of clavulanic acid, impurity F can be formed through various chemical reactions, particularly during the fermentation and purification stages .
Industrial Production Methods
In industrial settings, clavulanic acid is produced through the fermentation of Streptomyces clavuligerus. The fermentation broth is then subjected to various purification steps, including filtration, concentration, and solvent extraction. Impurity F is typically formed during these stages, especially under specific pH conditions .
Análisis De Reacciones Químicas
Types of Reactions
Clavulanic acid impurity F undergoes several types of chemical reactions, including:
Oxidation: Impurity F can be oxidized under certain conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can also occur, although they are less common compared to oxidation.
Substitution: Impurity F can undergo substitution reactions, particularly in the presence of nucleophiles.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include strong acids and bases, oxidizing agents, and nucleophiles. The reaction conditions often involve specific pH levels, temperatures, and solvents to facilitate the desired chemical transformations .
Major Products Formed
The major products formed from the reactions of this compound depend on the specific reaction conditions. For example, oxidation reactions can lead to the formation of various oxidized derivatives, while substitution reactions can produce different substituted compounds .
Aplicaciones Científicas De Investigación
Clavulanic acid impurity F has several scientific research applications, including:
Chemistry: It is used as a reference standard in analytical chemistry to study the purity and stability of clavulanic acid formulations.
Biology: Researchers study impurity F to understand its impact on the biological activity of clavulanic acid and its interactions with beta-lactamase enzymes.
Medicine: Impurity F is investigated for its potential effects on the efficacy and safety of clavulanic acid-containing medications.
Mecanismo De Acción
The mechanism of action of clavulanic acid impurity F involves its interaction with beta-lactamase enzymes. Similar to clavulanic acid, impurity F can bind to the active site of beta-lactamase enzymes, inhibiting their activity. This inhibition prevents the degradation of beta-lactam antibiotics, thereby enhancing their antibacterial efficacy .
Comparación Con Compuestos Similares
Similar Compounds
Clavulanic acid impurity F is one of several related substances found in potassium clavulanate. Other similar compounds include:
- Clavulanic acid impurity A
- Clavulanic acid impurity B
- Clavulanic acid impurity C
- Clavulanic acid impurity D
- Clavulanic acid impurity E
- Clavulanic acid impurity G
Uniqueness
What sets this compound apart from other related substances is its specific formation mechanism and chemical properties. Unlike some other impurities, impurity F is formed primarily under acidic or alkaline conditions and has distinct chemical reactivity patterns .
Propiedades
IUPAC Name |
4-[[4-(2-hydroxyethyl)-1H-pyrrole-3-carbonyl]oxymethyl]-1H-pyrrole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O5/c16-2-1-8-3-14-6-11(8)13(19)20-7-9-4-15-5-10(9)12(17)18/h3-6,14-16H,1-2,7H2,(H,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACHZUSGZSRDYHQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN1)C(=O)OCC2=CNC=C2C(=O)O)CCO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![ethyl 4-chloro-5H-pyrrolo[3,2-d]pyrimidine-6-carboxylate](/img/structure/B581068.png)
![3-Bromo-7-fluoroimidazo[1,2-a]pyridine](/img/structure/B581069.png)

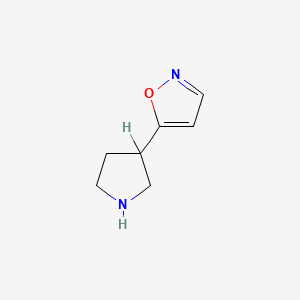
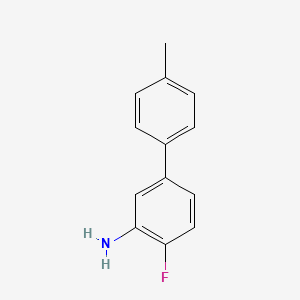

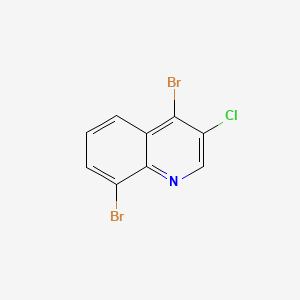
![3-[[3,5-bis(trifluoroMethyl)phenyl]aMino]-4-[(8alpha,9S)-cinchonan-9-ylaMino]-3-Cyclobutene-1,2-dione](/img/structure/B581077.png)
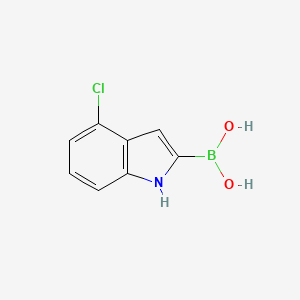
![tert-butyl 2-amino-4-chloro-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B581083.png)


